Netupitant ITS-4
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H20N4O2 |
|---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
1-methyl-4-[4-(2-methylphenyl)-5-nitropyridin-2-yl]piperazine |
InChI |
InChI=1S/C17H20N4O2/c1-13-5-3-4-6-14(13)15-11-17(18-12-16(15)21(22)23)20-9-7-19(2)8-10-20/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
WNADRLNHGJPQEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2[N+](=O)[O-])N3CCN(CC3)C |
Origin of Product |
United States |
Chemical Synthesis and Advanced Organic Methodologies
Elucidation of Core Synthetic Pathways
The synthesis of Netupitant (B1678218) has been approached through various routes, each with its own set of strategies to control the formation of the final product. These pathways often involve the assembly of key fragments, namely the substituted pyridine (B92270) core, the bis(trifluoromethyl)phenyl moiety, and the piperazine (B1678402) side chain.
Regioselective and Stereoselective Synthetic Routes
The construction of the polysubstituted pyridine ring is a critical aspect of Netupitant synthesis, demanding high regioselectivity. vedantu.comyoutube.com One of the initial synthetic strategies involved a discovery synthesis starting from 2-chloro-5-nitropyridine. mdpi.com A nucleophilic aromatic substitution (SNAr) reaction with N-methylpiperazine proceeded with high yield. mdpi.com Subsequent transformations, including the conversion of the nitro group to a pivaloylamide, were employed to direct an ortho-metalation-iodination sequence, leading to a key iodinated pyridine intermediate. mdpi.com This intermediate then underwent a Suzuki coupling to introduce the o-tolyl group. mdpi.com
Another key regioselective step is the 1,4-addition of a Grignard reagent to a 6-chloronicotinic acid derivative. nih.govnewdrugapprovals.org This approach, followed by oxidation of the resulting dihydropyridine (B1217469) intermediate, effectively establishes the desired substitution pattern on the pyridine ring. mdpi.comnih.gov A later, more streamlined process synthesis also focused on the regioselective introduction of N-methylpiperazine onto a dichlorinated pyridine precursor, targeting the more reactive chlorine atom at the 6-position. mdpi.com
While Netupitant itself is an achiral molecule, the principles of stereoselectivity are crucial in the synthesis of many complex organic molecules and are a key consideration in the development of new synthetic methodologies. medchemexpress.comchemistrydocs.commasterorganicchemistry.com Stereoselective reactions are those that preferentially form one stereoisomer over another. vedantu.com In the context of drug development, controlling stereochemistry is often paramount as different stereoisomers can have vastly different pharmacological activities.
Optimization of Reaction Conditions and Yield Enhancement
Throughout the development of Netupitant's synthesis, significant effort has been dedicated to optimizing reaction conditions to improve yields and process efficiency. numberanalytics.com For instance, in the discovery synthesis, the final coupling of the amine with 2-(3,5-bis-trifluoromethyl-phenyl)-2-methyl-propionyl chloride was achieved using N-ethyldiisopropylamine as a base in dichloromethane. newdrugapprovals.org The reaction was warmed to 35-40°C for 3 hours to ensure completion. newdrugapprovals.org
In a large-scale synthesis, the introduction of N-methylpiperazine was performed using the amine itself as a solvent, which is a common strategy to drive the reaction to completion. mdpi.comnih.gov The choice of catalysts and ligands is also critical. For example, palladium catalysts are employed in Suzuki couplings and other cross-coupling reactions to form key carbon-carbon bonds. google.com The use of specific phosphine (B1218219) ligands, such as XantPhos, has been shown to be crucial for enhancing the efficiency of certain coupling reactions. chemrxiv.org
The table below summarizes some of the reaction types and conditions that have been optimized for the synthesis of Netupitant and its intermediates.
| Reaction Type | Reactants | Reagents/Conditions | Purpose | Reference |
| Nucleophilic Aromatic Substitution | 2-chloro-5-nitropyridine, N-methylpiperazine | Quantitative yield | Introduction of the piperazine moiety | mdpi.com |
| Suzuki Coupling | Iodinated pyridine intermediate, o-tolylboronic acid | Palladium catalyst | Introduction of the o-tolyl group | mdpi.com |
| 1,4-Addition | 6-chloronicotinic acid derivative, Grignard reagent | Oxidation of dihydropyridine intermediate | Formation of the substituted pyridine core | mdpi.comnih.gov |
| Amide Coupling | Amine intermediate, 2-(3,5-bis-trifluoromethyl-phenyl)-2-methyl-propionyl chloride | N-ethyldiisopropylamine, Dichloromethane, 35-40°C | Formation of the final amide bond | newdrugapprovals.org |
| Hydrogenolysis | 2,6-dichloropyridine derivative | Pearlman's catalyst | Selective removal of a chlorine atom | mdpi.com |
Characterization of Key Synthetic Intermediates and Precursors
The successful synthesis of a complex molecule like Netupitant relies heavily on the ability to isolate and characterize the various intermediates formed along the synthetic pathway. google.com This ensures that each step has proceeded as expected before moving on to the next transformation.
Isolation and Spectroscopic Analysis of Intermediates
Intermediates in the synthesis of Netupitant are typically isolated using standard laboratory techniques such as filtration and flash chromatography. newdrugapprovals.orggoogle.com For example, 2-(3,5-bis(trifluoromethyl)phenyl)-N-(6-chloro-4-(o-tolyl)pyridin-3-yl)-N,2-dimethylpropanamide was isolated as a white solid after purification by flash chromatography. newdrugapprovals.org
Spectroscopic methods are then used to confirm the structure and purity of these isolated compounds. Mass spectrometry (MS) is routinely used to determine the molecular weight of the intermediates. For instance, the intermediate methyl-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-amine showed a mass-to-charge ratio (m/e) of 297 (M+H+, 100%). newdrugapprovals.org High-resolution mass spectrometry (HRMS) provides even more precise mass data, which can help to confirm the elemental composition of a molecule. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for structural elucidation, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule.
Development of Novel Intermediate Synthesis Strategies
Research into the synthesis of Netupitant has also led to the development of new and improved methods for preparing key intermediates. google.com One patented method describes a novel process for making a boronate intermediate, 2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethyl-N-(6-(4-methylpiperazin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propanamide, which can then be coupled with a halo-substituted toluene. google.com This approach offers an alternative to previous methods and aims to be more cost-effective and environmentally friendly. google.com
Derivatization Strategies and Analog Design
The development of analogs and derivatives of a lead compound like Netupitant is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and potentially discover compounds with improved properties. While specific derivatization strategies for Netupitant are not extensively detailed in the provided search results, the general principles of analog design can be applied.
Derivatization could involve modifications at several key positions of the Netupitant molecule. For example, the piperazine moiety is a common site for modification in many drug molecules. researchgate.net Altering the substituent on the piperazine nitrogen could influence the compound's pharmacokinetic properties, such as its solubility and metabolism. wikipedia.orgdrugbank.com Indeed, the major metabolites of Netupitant include a desmethyl derivative (M1) and an N-oxide derivative (M2), both of which are modifications of the piperazine group. nih.govwikipedia.orgdrugbank.com
The aromatic rings also present opportunities for derivatization. Changing the substitution pattern on the o-tolyl ring or the bis(trifluoromethyl)phenyl ring could impact the compound's binding affinity and selectivity for the NK1 receptor. The design of pseudo-natural products, which combine fragments from natural products in novel ways, is an emerging strategy in drug discovery and could be applied to the design of Netupitant analogs. acs.org
Furthermore, the linker connecting the different parts of the molecule could be altered. The use of different linker groups is a well-established method for creating libraries of compounds for screening. google.com The goal of such derivatization efforts would be to identify new compounds that retain the potent NK1 receptor antagonism of Netupitant while potentially offering advantages in terms of metabolic stability, bioavailability, or side effect profile.
Exploration of Structural Modifications on the Core Scaffold
The development of Netupitant and other neurokinin-1 (NK1) receptor antagonists has involved extensive exploration of structural modifications to optimize their therapeutic properties. nih.gov These modifications have targeted different parts of the core molecular scaffold to improve potency, selectivity, and pharmacokinetic profiles. nih.govpnas.org
One key area of modification has been the central heterocyclic core. For instance, in the development of related NK1 antagonists, the piperidine (B6355638) central core of early compounds was replaced with other heterocyclic systems like pyrrolidine, hydroisoindoline, and pyridine. researchgate.net Netupitant itself belongs to a pyridine-based family of NK1 antagonists, which demonstrated significant binding affinity and penetration of the central nervous system. researchgate.net Another example is Befetupitant, a morpholino analogue of Netupitant. researchgate.net
Further structural modifications have been explored to understand the structure-activity relationships (SAR) of Netupitant. pnas.org In one study, the weakly basic pyridine nitrogen of Netupitant was replaced with a benzene (B151609) ring to create a "carba-NT" analog. pnas.org This modification, along with others, was guided by the crystal structure of the Netupitant/NK1R complex to better understand the interactions between the drug and its receptor. pnas.org
A crucial step in the synthesis of Netupitant involves the introduction of the o-tolyl group at the C(4) position of the pyridine ring. acs.org An efficient method to achieve this is through a one-pot selective 1,4-Grignard addition/oxidation sequence using 6-chloronicotinic acid or its derivatives. acs.org
The initial synthesis of Netupitant started with 2-chloro-5-nitropyridine. cpu.edu.cn This underwent nucleophilic substitution with N-methylpiperazine, followed by hydrogenation to form an aminopyridine. cpu.edu.cn After protecting the amino group, a regioselective deprotonation and iodination step was performed. cpu.edu.cn This was followed by a Suzuki cross-coupling reaction with o-tolylboronic acid. cpu.edu.cn
Table 1: Examples of Structural Modifications on the Netupitant Core Scaffold
| Modification | Resulting Compound/Analog | Purpose of Modification | Reference |
| Replacement of piperidine core with pyridine | Netupitant | Improved binding affinity and CNS penetration | researchgate.net |
| Replacement of N-methylpiperazine with morpholine | Befetupitant | Exploration of structure-activity relationship | researchgate.net |
| Replacement of pyridine nitrogen with a benzene ring | carba-NT (PS15) | To understand structure-activity relationships | pnas.org |
Synthesis of Prodrug Forms and Their Chemical Conversion Mechanisms
To enhance the aqueous solubility of Netupitant for intravenous administration, a prodrug called Fosnetupitant was developed. mdpi.comnih.gov Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form within the body through enzymatic or chemical reactions. orientjchem.org
Fosnetupitant is a phosphorylated prodrug, specifically an N-phosphoryloxymethyl derivative of Netupitant. nih.gov This modification significantly increases its water solubility, making it suitable for intravenous formulations. mdpi.com
The synthesis of Fosnetupitant starts with Netupitant. nih.gov A key step involves the reaction with a reagent like chloromethyl di-tert-butyl phosphate (B84403). newdrugapprovals.org The synthesis of this reagent itself can be achieved by reacting tetramethylammonium (B1211777) di-tert-butyl-phosphate with chloroiodomethane. newdrugapprovals.org
Once administered intravenously, Fosnetupitant is rapidly and completely converted to the active drug, Netupitant. nih.govtga.gov.au This conversion is facilitated by ubiquitous phosphatases and esterases in the body, which hydrolyze the phosphate ester bond. nih.govipinnovative.com The process is so efficient that less than 1% of the prodrug is detectable in the plasma 30 minutes after the end of a 30-minute infusion. nih.gov The conversion mechanism is a classic example of a carrier-linked prodrug, where a promoiety is attached to the parent drug to improve its physicochemical properties and is then cleaved in vivo to release the active drug. ijpsonline.com
The chemical conversion can be summarized as follows:
Fosnetupitant (water-soluble prodrug) + H₂O --(Phosphatases/Esterases)--> Netupitant (active drug) + Phosphate + Formaldehyde
To further enhance stability and solubility, various salts of Fosnetupitant have been synthesized and tested. newdrugapprovals.org These include salts formed through neutralization with L-histidine, magnesium, N-methyl-D-glucamine (dimeglumine), and L-lysine. newdrugapprovals.org
Table 2: Key Features of Netupitant Prodrug (Fosnetupitant)
| Feature | Description | Reference |
| Prodrug Name | Fosnetupitant | mdpi.comnih.gov |
| Chemical Modification | N-phosphoryloxymethyl derivative | nih.gov |
| Purpose | Increased water solubility for intravenous administration | mdpi.com |
| Conversion Mechanism | Enzymatic hydrolysis by phosphatases and esterases | nih.govipinnovative.com |
| Conversion Products | Netupitant, Phosphate, Formaldehyde | |
| Conversion Rate | Rapid and complete | nih.govtga.gov.au |
Preparation of Labeled Compounds for Research Applications (e.g., ¹⁴C-Netupitant)
Radiolabeled compounds are essential tools in drug development for studying the absorption, distribution, metabolism, and excretion (ADME) of a new drug. researchgate.netresearchgate.net For Netupitant, a ¹⁴C-labeled version, [¹⁴C]-Netupitant, has been synthesized and used in clinical studies. nih.govfda.govnih.gov
The synthesis of radiolabeled compounds like [¹⁴C]-Netupitant involves incorporating a radioactive isotope, in this case, Carbon-14, into the molecule's structure. The specific position of the label is chosen to be metabolically stable to allow for accurate tracking of the drug and its metabolites.
In human ADME studies, a single oral dose of [¹⁴C]-Netupitant was administered to healthy male subjects. fda.govnih.gov Blood, urine, and feces were collected and analyzed for total radioactivity, as well as for Netupitant and its metabolites. fda.gov These studies revealed that Netupitant is rapidly absorbed and extensively metabolized, primarily by the liver. nih.gov The main route of elimination was found to be through the hepatic/biliary system, with a minor contribution from renal excretion. nih.gov
The use of [¹⁴C]-Netupitant has been crucial in understanding its pharmacokinetic profile, including its extensive metabolism into three major active metabolites: M1 (desmethyl-netupitant), M2 (netupitant N-oxide), and M3 (hydroxy-netupitant). wikipedia.orgnih.gov
Table 3: Application of ¹⁴C-Labeled Netupitant in Research
| Study Type | Purpose | Key Findings | Reference |
| ADME Study | To assess absorption, distribution, metabolism, and excretion. | Rapid absorption, extensive metabolism, primarily hepatic/biliary elimination. | fda.govnih.gov |
| Metabolite Profiling | To identify and characterize metabolites. | Identified three major active metabolites: M1, M2, and M3. | wikipedia.orgnih.gov |
| Pharmacokinetics | To determine the pharmacokinetic profile. | Provided data on plasma concentrations, half-life, and clearance. | nih.govfda.gov |
Green Chemistry Principles in Netupitant Synthesis
While specific studies focusing exclusively on the application of green chemistry to Netupitant synthesis are not extensively detailed in the provided search results, the broader principles of green chemistry are increasingly important in pharmaceutical manufacturing. researchgate.netdur.ac.uknih.gov These principles aim to design chemical processes that are more environmentally friendly, safer, and more efficient.
Some patented synthetic routes for Netupitant highlight improvements that align with green chemistry principles. For example, some methods are described as being more environmentally safe and cost-effective, employing inexpensive starting materials and simple, reproducible processes for intermediates. google.com These methods also avoid the use of hazardous reagents like n-butyl lithium and unfavorable conditions such as extremely low temperatures, which are often required for certain steps like the iodination of the pyridine ring. google.com The ability to isolate solid intermediates using conventional techniques, thereby avoiding column chromatography, also contributes to a greener process by reducing solvent waste. google.com
The development of multicomponent reactions (MCRs) is a key strategy in green chemistry, as they often involve high atom economy, one-pot reactions, and synthetically simple steps. researchgate.net While not explicitly stated for Netupitant in the provided results, the efficient one-pot 1,4-Grignard addition/oxidation sequence used in its synthesis is an example of a more streamlined and potentially greener approach compared to multi-step alternatives. acs.org
Future efforts in the synthesis of Netupitant and similar pharmaceuticals will likely continue to focus on incorporating green chemistry principles, such as:
Waste Prevention: Designing syntheses to minimize byproducts. nih.gov
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous solvents. nih.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. nih.gov
Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. researchgate.net
Molecular and Cellular Pharmacology: Preclinical and in Vitro Investigations
Neurokinin-1 (NK1) Receptor Interaction Dynamics
Netupitant (B1678218) demonstrates a high affinity and selectivity for the NK1 receptor, with specific kinetic properties and functional antagonism observed in cellular assays.
Netupitant binds to the human NK1 receptor with high affinity. medchemexpress.com In vitro studies using Chinese Hamster Ovary (CHO) cells expressing the human NK1 receptor determined a Ki (inhibition constant) value of approximately 0.95 to 0.96 nM. medchemexpress.commedkoo.comrcsb.orgtargetmol.com This high binding affinity is accompanied by significant selectivity. Netupitant shows over 1000-fold greater selectivity for the NK1 receptor compared to the NK2 and NK3 receptors. medchemexpress.commedkoo.com
Table 1: Netupitant Receptor Binding Affinity
| Receptor | Cell Line | Ki (nM) | Selectivity vs. NK2/NK3 |
|---|---|---|---|
| Human NK1 | CHO | 0.95 - 0.96 medchemexpress.commedkoo.comrcsb.orgtargetmol.com | >1000-fold medchemexpress.commedkoo.com |
Studies have characterized netupitant as an insurmountable antagonist, suggesting it has slow receptor dissociation kinetics. nih.gov This means that once bound to the NK1 receptor, it dissociates slowly, leading to a prolonged blockade of the receptor. nih.gov In washout experiments, netupitant remained tightly bound to the receptor. nih.gov The half-life of dissociation of [3H]-netupitant from NG108-15 cells, which express both NK1 and 5-HT3 receptors, was found to be approximately 5 minutes. nih.govresearchgate.net In cell-free membranes from these cells, the dissociation half-life was about 4 minutes. nih.gov The long duration of action of netupitant is attributed in part to these slow dissociation kinetics. nih.govresearchgate.net
In functional cellular assays, netupitant acts as a potent antagonist of the NK1 receptor. It effectively inhibits the intracellular signaling initiated by substance P, the natural ligand for the NK1 receptor. medkoo.comtargetmol.com In CHO cells expressing human NK1 receptors, netupitant inhibited substance P-induced intracellular calcium mobilization with an IC₅₀ (half-maximal inhibitory concentration) of around 8.4 nM. medkoo.com It concentration-dependently antagonizes the stimulatory effects of substance P, demonstrating insurmountable antagonism with a pKB value of 8.87. medchemexpress.comtargetmol.com
In NG108-15 cells, which endogenously express both NK1 and 5-HT3 receptors, netupitant dose-dependently inhibited the substance P-mediated response. dovepress.comresearchgate.net Interestingly, studies in these cells have shown that the combination of netupitant and palonosetron (B1662849) (a 5-HT3 receptor antagonist) results in a synergistic inhibition of the substance P-mediated response. nih.govnih.govresearchgate.net
Table 2: Netupitant Functional Antagonism
| Assay | Cell Line | Agonist | Parameter | Value |
|---|---|---|---|---|
| Calcium Mobilization | CHO-hNK1 | Substance P | IC₅₀ | ~8.4 nM medkoo.com |
| Functional Antagonism | CHO-hNK1 | Substance P | pKB | 8.87 medchemexpress.comtargetmol.com |
The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by substance P, initiates the inositol (B14025) phosphate (B84403) signal-transduction pathway. wikipedia.orgdrugbank.com Netupitant competitively binds to and blocks the NK1 receptor, thereby inhibiting the downstream signaling cascade initiated by substance P. wikipedia.orgdrugbank.com This blockade prevents the activation of pathways that lead to emetic responses. wikipedia.orgpatsnap.com
Agonist-Antagonist Functional Characterization in Cellular Assays
Cytochrome P450 Enzyme System Modulation
In vitro studies have been conducted to evaluate the potential of netupitant and its metabolites to interact with the cytochrome P450 (CYP) enzyme system, which is crucial for the metabolism of many drugs.
In vitro studies have demonstrated that netupitant is a moderate inhibitor of CYP3A4. fda.govnih.govresearchgate.netnih.gov The inhibition constant (Ki) for CYP3A4 is reported to be 1.1 μM, with an IC₅₀ of 1.7 μM. tga.gov.au Netupitant's major metabolite, M1, also shows inhibitory activity against CYP3A4, comparable to the parent drug. nih.govtga.gov.au The metabolites M1 and M3 also moderately inhibit CYP3A4. nih.gov
Netupitant shows weak inhibition of CYP2C9, with an IC₅₀ of approximately 20 μM and a Ki of 25 μM. tga.gov.au In vitro studies suggest that clinically relevant drug interactions via inhibition of CYP2C9 and CYP2D6 are unlikely at clinical doses. fda.govnih.govresearchgate.net Netupitant and its metabolites (M1 and M2) were not found to be inhibitors of CYP1A2 or CYP2C19. tga.gov.au Furthermore, netupitant is not an inducer of CYP1A2, CYP2C9, CYP2C19, or CYP3A4. fda.govtga.gov.au
Table 3: In Vitro Inhibition of Cytochrome P450 Isoforms by Netupitant
| CYP Isoform | Inhibition Potential | Ki | IC₅₀ |
|---|---|---|---|
| CYP3A4 | Moderate Inhibitor fda.govnih.govresearchgate.netnih.gov | 1.1 μM researchgate.nettga.gov.au | 1.7 μM tga.gov.au |
| CYP2C9 | Weak Inhibitor tga.gov.au | 25 μM researchgate.nettga.gov.au | ~20 μM tga.gov.au |
| CYP2D6 | No significant inhibition fda.govnih.govresearchgate.net | - | - |
| CYP1A2 | Not an inhibitor tga.gov.au | - | - |
| CYP2C19 | Not an inhibitor tga.gov.au | - | - |
Mechanisms of Enzyme Inhibition (Competitive, Non-competitive)
In vitro studies have established that Netupitant is a moderate inhibitor of the cytochrome P450 enzyme CYP3A4. fda.govknighttx.com This inhibition is a key factor in potential drug-drug interactions. knighttx.com The inhibitory effect of a single dose of Netupitant on CYP3A4 can persist for several days. tga.gov.au
The primary mechanism of enzyme inhibition can be categorized as either competitive or non-competitive. In competitive inhibition, the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. libretexts.orgucl.ac.ukjackwestin.com Increasing the substrate concentration can overcome the effects of a competitive inhibitor. ucl.ac.uk In contrast, a non-competitive inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces the enzyme's activity. libretexts.orgjackwestin.com This type of inhibition is not affected by the concentration of the substrate. libretexts.orgucl.ac.uk
Induction Potential on CYP Enzymes in Cellular Models
The potential for a drug to induce, or increase the production of, cytochrome P450 enzymes is a critical aspect of its pharmacological profile, as it can lead to accelerated metabolism of co-administered drugs. evotec.comnih.gov Cellular models, such as cultured human hepatocytes, are standardly used to assess this induction potential. evotec.comnih.gov
Based on in vitro studies using such cellular models, Netupitant and its principal metabolites (M1, M2, and M3) have been shown not to induce several key CYP isoenzymes. fda.govdrugs.com Specifically, no induction was observed for CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4. fda.govdrugs.com This lack of induction suggests that Netupitant is unlikely to decrease the plasma concentrations and efficacy of co-administered drugs that are substrates for these enzymes.
Transporter Protein Interactions
Transporter proteins play a crucial role in the absorption, distribution, and elimination of drugs. Netupitant has been investigated for its interaction with key transporter proteins, including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
Assessment of P-Glycoprotein (P-gp) Inhibition and Substrate Activity
In vitro studies have demonstrated that Netupitant is an inhibitor of P-glycoprotein (P-gp). tga.gov.auresearchgate.netfda.gov P-gp is an efflux transporter that actively pumps substrates out of cells. By inhibiting P-gp, Netupitant can increase the intracellular concentration of co-administered drugs that are P-gp substrates. tga.gov.au
Interestingly, while Netupitant inhibits P-gp, it is not a substrate for this transporter itself. drugs.comfda.gov However, its M2 metabolite has been identified as a P-gp substrate. drugs.comfda.gov
Table 1: Interaction of Netupitant and its Metabolite with P-glycoprotein (P-gp)
| Compound | P-gp Interaction | Finding |
|---|---|---|
| Netupitant | Inhibitor | Yes tga.gov.auresearchgate.netfda.gov |
| Netupitant | Substrate | No drugs.comfda.gov |
Modulation of Breast Cancer Resistance Protein (BCRP)
Breast Cancer Resistance Protein (BCRP) is another important efflux transporter that contributes to multidrug resistance in cancer cells by transporting a wide range of anticancer drugs out of the cells. mdpi.compharmgkb.org
In vitro data indicate that Netupitant is an inhibitor of BCRP. drugs.comfda.gov This inhibition of BCRP may have clinical implications, as it could potentially reverse BCRP-mediated drug resistance in cancer cells. pharmgkb.orgnih.gov
Investigation of Other Molecular Targets and Associated Pathways
Recent research has explored other potential molecular targets of Netupitant beyond its primary action as a neurokinin-1 (NK1) receptor antagonist.
Identification of Novel Protein Interactions (e.g., AGK)
Studies have identified acylglycerol kinase (AGK) as a novel protein target for Netupitant. nih.gov Molecular dynamics simulations and biolayer interferometry (BLI) assays have confirmed a stable binding interaction between Netupitant and AGK. nih.gov This interaction occurs within the ATP-binding region of the enzyme. nih.gov
By targeting AGK, Netupitant has been shown to inhibit the proliferation of breast cancer cells in vitro. nih.gov The proposed mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway, which is downstream of AGK, ultimately leading to apoptosis of the cancer cells. nih.gov
Table 2: Investigated Molecular Targets and Pathways of Netupitant
| Target/Pathway | Interaction/Effect | Research Finding |
|---|---|---|
| CYP3A4 | Inhibition | Moderate inhibitor fda.govknighttx.com |
| CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP3A4 | Induction | No induction by Netupitant or its main metabolites fda.govdrugs.com |
| P-glycoprotein (P-gp) | Inhibition | Yes tga.gov.auresearchgate.netfda.gov |
| Breast Cancer Resistance Protein (BCRP) | Inhibition | Yes drugs.comfda.gov |
Cellular Pathway Analysis (e.g., PI3K/AKT/mTOR signaling)
Recent preclinical research has demonstrated that Netupitant can modulate key cellular signaling pathways implicated in cancer cell proliferation and survival. nih.govnih.gov In vitro studies have specifically highlighted its inhibitory effects on the PI3K/AKT/mTOR signaling cascade, a critical pathway that is often dysregulated in various cancers, including breast cancer. nih.govnih.govoncotarget.com
The mechanism of this inhibition is linked to Netupitant's ability to target and inhibit acylglycerol kinase (AGK). nih.govnih.gov By inhibiting AGK's kinase activity, Netupitant leads to a reduction in the phosphorylation of PTEN. nih.govnih.gov This, in turn, suppresses the activation of the PI3K/AKT/mTOR pathway. nih.govnih.gov Experimental data from studies on breast cancer cell lines showed that treatment with Netupitant resulted in significantly reduced phosphorylation levels of key proteins in this pathway, namely AKT and mTOR. nih.gov This disruption of the PI3K/AKT/mTOR signaling cascade is a crucial element of Netupitant's observed anti-proliferative effects in these preclinical models. nih.govnih.gov
Table 1: Effect of Netupitant on the PI3K/AKT/mTOR Signaling Pathway in Breast Cancer Cell Lines
| Cell Line | Treatment | Key Findings | Reference |
|---|---|---|---|
| SK-BR-3 | Netupitant | Inhibition of the PI3K/AKT/mTOR signaling pathway activation. | nih.gov |
| MDA-MB-231 | Netupitant | Reduced phosphorylation levels of AKT and mTOR. | nih.gov |
Modulation of Cellular Processes (e.g., Apoptosis Induction in Cell Lines)
A primary outcome of Netupitant's inhibition of the PI3K/AKT/mTOR pathway is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov In vitro investigations have confirmed that Netupitant can effectively trigger this process in breast cancer cell lines. nih.govnih.gov
The pro-apoptotic activity of Netupitant has been quantified in cell-based assays. For instance, Annexin V/PI staining was utilized to assess apoptotic events in breast cancer cells following treatment. nih.gov Studies determined the half-maximal inhibitory concentration (IC50) of Netupitant in different breast cancer cell lines, providing a measure of its potency in inhibiting cell proliferation. nih.govnih.gov Furthermore, it was observed that a specific concentration of Netupitant could significantly induce apoptosis in these cells. nih.govnih.gov At a concentration of 2.5 µmol/L, Netupitant was also shown to effectively inhibit the clonogenic capacity of breast cancer cells. nih.govnih.gov
Table 2: In Vitro Apoptotic Effects of Netupitant on Breast Cancer Cell Lines
| Cell Line | IC50 Value (µmol/L) | Concentration for Apoptosis Induction (µmol/L) | Key Findings | Reference |
|---|---|---|---|---|
| SK-BR-3 | 16.15 ± 4.25 | 10 | Significant induction of apoptosis. | nih.govnih.gov |
| MDA-MB-231 | 24.02 ± 4.19 | 10 | Significant induction of apoptosis. | nih.govnih.gov |
Structural Biology and Computational Chemistry Applications
Ligand-Receptor Docking and Interaction Modeling
Computational docking and the analysis of high-resolution crystal structures have been fundamental in elucidating the binding of Netupitant (B1678218) to the NK1 receptor. These studies provide a static yet detailed picture of the molecular recognition process.
High-resolution crystal structures of the human NK1 receptor in complex with Netupitant have revealed its precise binding mode. nih.gov Netupitant binds within the transmembrane domain of the receptor, a site distinct from that of the endogenous ligand, Substance P (SP). biorxiv.org The core of the Netupitant scaffold extends towards the extracellular region, occupying a portion of the orthosteric pocket not utilized by SP. biorxiv.org
Netupitant settles into a hydrophobic cleft within the receptor, orienting itself nearly perpendicular to the plane of the cell membrane. mdpi.comresearchgate.net This accommodation within the hydrophobic cavity is crucial for its antagonist function, as it anchors transmembrane helices V and VI, stabilizing the receptor in an inactive conformation. mdpi.com The binding of Netupitant induces specific conformational changes in the receptor, particularly in the extracellular regions, which differ from the changes induced by other antagonists like CP-99,994. nih.gov This unique binding topology is consistent with mutagenesis data, which has identified specific residues important for the binding of non-peptide antagonists. biorxiv.org
The stability of the Netupitant-NK1R complex is maintained by a network of specific intermolecular interactions. A key feature is the role of aromatic interactions. mdpi.com A longer linker in Netupitant's structure, compared to some other antagonists, allows its methylphenyl group to get closer to residues Phenylalanine 268 (F268) and Histidine 197 (H197), promoting π–π stacking interactions between the drug's methylphenyl ring and the imidazole (B134444) ring of H197. mdpi.com The indole (B1671886) ring of a conserved tryptophan residue (W261) also interacts with the trifluoromethyl-benzyl group of the antagonist, further stabilizing the complex. researchgate.net
These interactions are critical for the high binding affinity of Netupitant. mdpi.com The binding site is a well-defined pocket where Netupitant engages with residues from transmembrane helices TM3, TM5, and TM6. researchgate.netresearchgate.net The binding also involves an ordered water molecule, which helps to mediate hydrogen bonds. researchgate.net Co-crystallization studies show that this binding leads to an interhelical hydrogen-bond network that cross-links the extracellular ends of helices V and VI, a distinct feature induced by clinically approved antagonists like Netupitant and aprepitant. nih.gov
| Interacting Residue | Interaction Type | Stabilizing Role | Reference |
| Histidine 197 (H197) | π–π stacking | Key interaction with Netupitant's methylphenyl ring. | mdpi.com |
| Phenylalanine 268 (F268) | Hydrophobic | Contributes to the binding in the hydrophobic cleft. | mdpi.com |
| Tryptophan 261 (W261) | Hydrophobic | Interacts with the trifluoromethyl-benzyl group. | researchgate.net |
| Various | Water-mediated H-bonds | An ordered water molecule mediates hydrogen bonds. | researchgate.net |
Prediction of Binding Modes and Conformations at NK1 Receptor
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations complement static structural data by introducing the element of time, allowing for the study of the conformational dynamics of Netupitant and its complex with the NK1 receptor.
Netupitant is extensively metabolized in the body, primarily by the cytochrome P450 enzyme CYP3A4, into three main active metabolites: M1 (desmethyl-netupitant), M2 (netupitant N-oxide), and M3 (hydroxy-netupitant). wikipedia.orgpsu.edu All three of these metabolites are known to be pharmacologically active and capable of binding to the NK1 receptor. wikipedia.orgdrugbank.com
The conformational flexibility of these molecules is an important factor in their interaction with the receptor. For instance, the M2 metabolite, Netupitant N-Oxide, possesses five rotatable bonds, which provides it with a degree of structural flexibility that may influence its receptor binding dynamics. vulcanchem.com The dynamic establishment of hydrogen bonds and atomic displacements within the receptor structure are requirements for its function, and the flexibility of the ligand plays a role in this process. mdpi.com While specific MD studies focusing solely on the conformational dynamics of each metabolite in solution are not extensively detailed in the literature, the application of MD simulations to Netupitant in other contexts demonstrates its utility. tandfonline.combiorxiv.org Such studies confirm the stability of the Netupitant structure during simulations, which is a prerequisite for effective receptor binding. tandfonline.com
| Metabolite ID | Name | Generating Enzyme (Primary) | Pharmacological Activity | Reference |
| M1 | Desmethyl-netupitant | CYP3A4 | Active NK1 antagonist | wikipedia.org |
| M2 | Netupitant N-Oxide | CYP3A4 | Active NK1 antagonist | wikipedia.orgvulcanchem.com |
| M3 | OH-methyl derivative | CYP3A4 | Active NK1 antagonist | wikipedia.orgvulcanchem.com |
MD simulations are used to explore the stability and dynamic behavior of the Netupitant-NK1R complex. These computational experiments provide insights into how antagonist binding maintains the receptor in an inactive state. The binding of Netupitant anchors key helices, leading to an inactivated protein conformation that impairs its function. mdpi.com MD simulations can model these stabilizing effects over time, showing how the antagonist restricts the conformational changes that are necessary for receptor activation. mdpi.comresearchgate.net
While much of the literature focuses on the static crystal structures, these structures serve as the starting point for MD simulations. nih.govresearchgate.net The detailed interaction maps derived from crystallography are used to validate and inform the simulation results. researchgate.net Furthermore, the utility of MD simulations for studying Netupitant has been demonstrated in drug repurposing studies, where it was modeled with other protein targets like the SARS-CoV-2 main protease and cruzain from Trypanosoma cruzi. tandfonline.combiorxiv.orgbiorxiv.org In these studies, Netupitant was found to form stable complexes with the target proteins throughout the simulation period, indicating its favorable properties as a ligand for computational modeling. tandfonline.combiorxiv.org
Conformational Dynamics of Netupitant and its Metabolites
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used in drug design to correlate the chemical structure of compounds with their biological activity. frontiersin.org This approach is used to predict the activity of new chemical entities and to guide the synthesis of more potent and selective molecules. frontiersin.org
In the context of drug discovery, Netupitant is sometimes cited in broader QSAR studies as an example of a successful, FDA-approved drug containing specific chemical scaffolds, such as the pyridine (B92270) ring system. researchgate.netresearchgate.net These studies aim to develop general QSAR models for predicting the activity of large classes of compounds, for instance, those with potential anticancer properties. researchgate.net However, specific and detailed QSAR studies focusing on a series of Netupitant analogs to build a predictive model for NK1 receptor antagonism are not widely available in published literature. The development of Netupitant likely involved internal, proprietary QSAR analyses to optimize its structure for high affinity and selectivity for the NK1 receptor, which is a standard practice in modern medicinal chemistry. frontiersin.orgmedchemexpress.com
Correlation of Chemical Structure with Preclinical Pharmacological Activity
Netupitant is a potent and highly selective antagonist of the human neurokinin-1 (NK1) receptor. newdrugapprovals.org Its efficacy is intrinsically linked to its distinct chemical structure, which comprises an aromatic pyridine core, a piperazine (B1678402) moiety, and a 2-[3,5-bis(trifluoromethyl)phenyl] propanamide group. nih.govebi.ac.uk High-resolution crystal structures reveal that Netupitant binds within the orthosteric binding site of the NK1 receptor in an elongated conformation. nih.gov This binding induces structural rearrangements in the extracellular regions of the receptor, which is a potential molecular basis for its observed insurmountable antagonism. nih.gov
Key structural features contributing to its pharmacological profile include:
Pyridine Core and Arm 3 Substituent: Unlike older NK1 antagonists, Netupitant features an achiral aromatic pyridine core and an additional "arm 3" substituent. nih.gov This third arm allows the compound to induce a distinct receptor conformation, potentially through an induced-fit binding mechanism, contributing to its high-affinity binding (Ki of 0.95 nM in CHO cells expressing the hNK1 receptor). nih.gov
Metabolites: Netupitant is extensively metabolized, primarily by the CYP3A4 enzyme, into three major active metabolites: M1 (desmethyl derivative), M2 (N-oxide derivative), and M3 (OH-methyl derivative). drugbank.comfda.gov These metabolites also bind to the NK1 receptor, with preclinical studies showing that the M3 metabolite has a pharmacological potency similar to the parent drug, while M1 and M2 are less potent. drugbank.comresearchgate.net This indicates that modifications at these specific positions on the molecule still permit interaction with the receptor's binding pocket.
The relationship between the structure of Netupitant and its metabolites and their preclinical activity underscores the specific molecular interactions governing its function.
Table 1: Preclinical Pharmacological Profile of Netupitant and its Metabolites
| Compound | Chemical Name | Target Affinity | Preclinical Potency vs. Netupitant |
|---|---|---|---|
| Netupitant | 2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propanamide | High (Ki = 0.95 nM for hNK1) | - |
| Metabolite M1 | Desmethyl derivative | Binds to NK1 receptor drugbank.comfda.gov | Lower researchgate.net |
| Metabolite M2 | N-oxide derivative | Binds to NK1 receptor drugbank.comfda.gov | Lower researchgate.net |
| Metabolite M3 | OH-methyl derivative | Binds to NK1 receptor drugbank.comfda.gov | Similar researchgate.net |
This table is generated based on available preclinical data. Direct Ki values for metabolites are not widely published.
Predictive Modeling for Analog Design
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of modern drug design used to streamline the development of novel compounds. researchgate.net QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is valuable for designing analogs of a lead compound like Netupitant by predicting the activity of hypothetical structures before undertaking costly and time-consuming synthesis. researchgate.net
The development of a QSAR model for Netupitant analogs would involve:
Dataset Assembly: A collection of Netupitant analogs with measured NK1 receptor binding affinities would be compiled.
Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and topological features. researchgate.netresearchgate.net
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to create a model that links the descriptors to the observed biological activity. researchgate.netresearchgate.net
Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure its robustness. researchgate.net
While specific QSAR studies for the design of Netupitant analogs are not publicly detailed, the principles of QSAR are widely applied to piperazine and pyridine derivatives in medicinal chemistry. researchgate.netresearchgate.net Furthermore, computational techniques like molecular docking and virtual screening serve as predictive tools. These methods computationally place candidate molecules into the 3D structure of the target receptor (NK1) to estimate binding affinity and identify promising new inhibitors, as has been demonstrated in virtual screenings that identified Netupitant as a potential inhibitor for other protein targets. chemrxiv.orgbiorxiv.org
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations offer a first-principles approach to understanding the behavior of molecules, providing deep insights into reaction pathways and intrinsic properties based on their electronic structure. rsc.orgfrontiersin.org
Energy Profiles and Reaction Mechanisms for Synthesis
The synthesis of Netupitant involves several chemical transformations. newdrugapprovals.orgresearchgate.net Quantum chemical calculations can be a powerful tool to analyze the mechanisms of these synthetic steps. rsc.org By modeling the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and determine the thermodynamic and kinetic favorability of different pathways. frontiersin.org
A key step in a documented synthesis of Netupitant involves the coupling of 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid with N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine to form the final amide bond. ebi.ac.ukresearchgate.net
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), could be applied to:
Elucidate Reaction Mechanisms: Determine the precise stepwise mechanism of the amide bond formation, including the role of coupling agents and the structure of intermediates.
Calculate Energy Profiles: Compute the free energy changes along the reaction coordinate, identifying the rate-determining step by locating the transition state with the highest energy barrier.
Optimize Reaction Conditions: Predict how changes in catalysts, solvents, or temperature might affect the reaction yield and rate by analyzing their impact on the energy profile.
These computational investigations can guide the optimization of existing synthetic routes and aid in the design of novel, more efficient syntheses for Netupitant and its analogs. rsc.org
Charge Distribution and Reactivity Predictions
The electronic structure of Netupitant dictates its reactivity, including its metabolic fate. Quantum chemical calculations can map the electron density and electrostatic potential of the molecule, predicting sites susceptible to metabolic attack. researchgate.netfrontiersin.org
An experimental study using electrochemistry coupled with mass spectrometry simulated the phase I oxidative metabolism of Netupitant, successfully mimicking hepatic biotransformation. nih.gov This study identified multiple oxidation products resulting from reactions such as N-dealkylation, N-oxidation, and hydroxylation. nih.gov These experimentally determined "hotspots" for metabolism directly reflect the molecule's intrinsic reactivity.
Quantum chemical methods can predict these reactive sites:
Charge Distribution: Calculating the partial atomic charges can indicate electron-rich or electron-deficient centers prone to attack.
Fukui Functions and Local Softness: These indices are used to assess sites for electrophilic and nucleophilic attack. researchgate.net For example, the sites identified in the electrochemical study as undergoing oxidation are expected to be predicted as favorable for electrophilic attack.
The correlation between the electrochemically generated metabolites and the known in-vivo metabolites (M1, M2, M3) demonstrates that such simulations can effectively predict metabolic pathways. nih.gov
Table 2: Electrochemically Generated Oxidation Metabolites of Netupitant
| Product Name (as per study) | Reaction Type | Location of Modification |
|---|---|---|
| P1 | N-dealkylation | Piperazine ring (N-demethylation) |
| P2 | N-oxidation | Pyridine ring nitrogen |
| P3 | Hydroxylation | Tolyl-methyl group |
| P4 | N-oxidation | Piperazine ring |
| P5 | Hydroxylation | Phenyl ring (of the tolyl group) |
| P6 | Hydroxylation + Dehydrogenation | Phenyl ring (of the tolyl group) |
| P7 | Hydroxylation | Piperazine ring |
This table is based on data from an electrochemical simulation of Netupitant metabolism. nih.gov
The consistency between these findings and predictions from quantum chemical models provides a powerful, integrated approach to understanding and predicting the chemical reactivity of Netupitant.
Table of Mentioned Compounds
| Compound Name |
|---|
| Netupitant |
| Palonosetron (B1662849) |
| Fosnetupitant |
| Aprepitant |
| CP-99,994 |
| Netupitant Metabolite M1 |
| Netupitant Metabolite M2 |
| Netupitant Metabolite M3 |
| 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid |
| N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine |
| Dexamethasone |
| Substance P |
| Simeprevir |
| Ledipasvir |
| Idarubicin |
| Saquinavir |
| Partitaprevir |
| Glecaprevir |
| Velpatasvir |
| Remdesivir |
| Lopinavir |
| Ritonavir |
| Chloroquine |
| Hydroxychloroquine |
| Raltegravir |
| Amaryl |
| Retapamulin |
| Rifimixin |
| Rifabutin |
| Fosaprepitant |
| Midazolam |
| Erythromycin |
| Ketoconazole |
| Rifampicin |
| Levonorgestrel |
| Ethinyl estradiol |
| Irinotecan |
| Docetaxel |
| Etoposide |
| Cyclophosphamide |
| Olanzapine |
| Pronetupitant |
| Lomitapide |
| Lodipamide |
| Zafirlukast |
| Salmon Calcitonin |
| Benzimidazole |
| Omeprazole |
| Abemaciclib |
| Lorlatinib |
| Apalutamide |
| Ivosidenib |
| Trametinib |
| Nilotinib |
| Naldemedine |
| Eltrombopag |
| Vumon |
| Conivaptan |
| Valstar |
| N-nitrosopiperazine (NPZ) |
| N-nitrosopiperidine (NPIP) |
| N-nitrosodimethylamine (NDMA) |
| N-nitrosomethyl-tert-butylamine (NTBA) |
Advanced Analytical Methodologies for Chemical Characterization and Research Applications
Chromatographic Techniques for Compound Quantification and Purity Assessment
Chromatographic methods are fundamental in separating Netupitant (B1678218) from its metabolites and any potential impurities, allowing for precise quantification and purity evaluation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Development and Validation
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as a primary technique for the routine analysis and quality control of Netupitant. Several validated RP-HPLC methods have been developed for its determination in bulk and pharmaceutical dosage forms, often in simultaneous estimation with other drugs like Palonosetron (B1662849). ijarmps.orgymerdigital.comsphinxsai.comwjpsonline.com
These methods are typically developed and validated according to International Council for Harmonisation (ICH) guidelines, ensuring parameters such as accuracy, precision, linearity, and robustness are met. ijarmps.orgymerdigital.comsphinxsai.com For instance, one method utilized a Symmetry C18 column with a mobile phase of phosphate (B84403) buffer (0.02M, pH 3.8), methanol (B129727), and acetonitrile (B52724) in a 60:20:20 v/v ratio. ijarmps.org The detection was carried out at a wavelength of 260 nm, where Netupitant exhibited a retention time of 2.324 minutes. ijarmps.org Another successful separation was achieved on a Phenomenex Luna C18 column using a mobile phase of methanol and Tri-Ethyl Amine buffer (35:65 v/v) with detection at 261 nm, yielding a retention time of 2.256 minutes for Netupitant. ymerdigital.com
Validation studies have demonstrated the high purity of Netupitant, with results often around 99.72% to 99.865%. ijarmps.orgymerdigital.com Linearity is consistently high, with correlation coefficients (r²) of 0.999 or greater across various concentration ranges. ijarmps.orgymerdigital.comsphinxsai.com The precision of these methods is confirmed by low relative standard deviation (%RSD) values for repeatability and intermediate precision, typically well below 2%. ijarmps.orgymerdigital.com The limit of detection (LOD) and limit of quantification (LOQ) are also established to ensure the method's sensitivity. ijarmps.orgymerdigital.comwjpsonline.com
| Parameter | Method 1 ijarmps.org | Method 2 ymerdigital.com | Method 3 sphinxsai.com | Method 4 wjpsonline.com |
| Column | Symmetry C18 (4.6 x 150mm, 5µm) | Phenomenex Luna C18 (4.6 x 150mm, 5µm) | Kromasil C18 (250mm x 4.6mm, 5µm) | Phenomenex C18 (4.6 x 150mm, 5µm) |
| Mobile Phase | Phosphate buffer (0.02M, pH 3.8):Methanol:Acetonitrile (60:20:20) | Methanol:Tri Ethyl Amine Buffer (35:65) | Ammonium (B1175870) acetate (B1210297) buffer (0.01M, pH 3.5):Acetonitrile (65:35) | 0.01N KH2PO4:Acetonitrile (60:40) |
| Flow Rate | 1.0 ml/min | 1.0 ml/min | 1.0 ml/min | 1.0 ml/min |
| Detection Wavelength | 260 nm | 261 nm | 265 nm | 230 nm |
| Retention Time (Netupitant) | 2.324 min | 2.256 min | 2.438 min | 2.945 min |
| Purity (%) | 99.865% | 99.72% | Not Reported | Not Reported |
| Linearity (r²) | 0.9995 | 0.999 | 0.999 | Not Reported |
| % Recovery | 100.28% | 100.36% | 99.85% - 100.04% | 101.08% |
| LOD | 1.377 µg/ml | 2.63 µg/ml | Not Reported | 1.27 µg/ml |
| LOQ | 4.174 µg/ml | 3.84 µg/ml | Not Reported | 3.86 µg/ml |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Netupitant and Metabolite Analysis
For the analysis of Netupitant and its metabolites in biological matrices such as human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.govresearchgate.netnih.gov Validated LC-MS/MS methods have been developed for the simultaneous determination of Netupitant and its major metabolites, M1, M2, and M3. nih.govnih.gov
These methods typically involve a sample preparation step, such as liquid-liquid extraction, to isolate the analytes from the plasma matrix. researchgate.netnih.gov The chromatographic separation is often performed on a C18 column with an isocratic mobile phase, for example, a mixture of acetonitrile and ammonium acetate buffer. researchgate.net
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific ion transitions for Netupitant and its metabolites, ensuring high specificity. For Netupitant, a common transition monitored is m/z 579.5 → 522.4. researchgate.net These methods are validated for selectivity, linearity, accuracy, precision, and stability. researchgate.net The lower limit of quantification (LLOQ) for Netupitant and its metabolites in plasma is typically around 2 ng/mL. nih.govnih.gov
| Parameter | Finding |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Application | Simultaneous determination of Netupitant and its metabolites (M1, M2, M3) in human plasma. nih.govnih.gov |
| Sample Preparation | Liquid-Liquid Extraction. researchgate.netnih.gov |
| Chromatography | Phenomenex C18 column with acetonitrile and 10 mM ammonium acetate buffer (pH 9.0) (89:11, v/v) mobile phase. researchgate.net |
| Ion Transition (Netupitant) | m/z 579.5 → 522.4 researchgate.net |
| Linear Range (Netupitant) | 5–1000 ng/mL in plasma. researchgate.net |
| Lower Limit of Quantification (LLOQ) | Approximately 2 ng/mL for Netupitant and its metabolites. nih.govnih.gov |
| Precision | 5–8% nih.gov |
| Accuracy | -16% to 7% nih.gov |
Gas Chromatography and Other Chromatographic Applications
While HPLC is the predominant technique, Gas Chromatography (GC) has applications in the analysis of residual solvents in the Netupitant Active Pharmaceutical Ingredient (API). researchgate.netresearcher.life A headspace GC (HS-GC) method coupled with a Flame Ionization Detector (FID) has been developed and validated for the estimation of residual solvents like N-methyl pyrrolidine, xylene, toluene, and N,N-Dimethylacetamide. researchgate.net This ensures that the levels of these volatile organic impurities are within safe limits as per regulatory guidelines. researcher.lifescirp.org The use of GC is critical for impurity profiling and ensuring the quality and safety of the final drug product. scirp.orgchromatographytoday.com
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of the Netupitant molecule.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of Netupitant and its metabolites. hyphadiscovery.comresearchgate.net Techniques such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC are employed to determine the precise chemical structure and connectivity of atoms within the molecule. hyphadiscovery.comyoutube.com High-field NMR instruments, sometimes equipped with cryoprobes, allow for the analysis of very small amounts of material, which is particularly useful for identifying metabolites. hyphadiscovery.com The detailed analysis of chemical shifts and coupling constants provides unambiguous confirmation of the assigned structure, which is a critical step in the characterization of the compound and its related substances. researchgate.netyoutube.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Identity and Purity
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely used as identity and purity tests for Netupitant. researchgate.netdrawellanalytical.comsciencetechindonesia.com
UV-Vis Spectroscopy : The UV-Vis spectrum of a compound is determined by the electronic transitions within the molecule. psu.edu For Netupitant, the selection of a detection wavelength in HPLC methods is based on its UV absorbance profile. ijarmps.orgneliti.com Solutions of Netupitant are scanned across the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). ijarmps.org Various studies have used detection wavelengths ranging from 230 nm to 282 nm, indicating significant absorbance in this region, which is utilized for quantification. wjpsonline.comneliti.comiajps.com
Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in a molecule. drawellanalytical.com The IR spectrum of Netupitant would show characteristic absorption bands corresponding to its various functional groups, such as C-F stretching from the trifluoromethyl groups, C=O stretching from the amide group, and aromatic C-H and C=C stretching vibrations. This spectral fingerprint is used to confirm the identity of the compound by comparing it to a reference standard. drawellanalytical.com
Method Development and Validation Standards in Pharmaceutical Research
The establishment of reliable analytical methods is a cornerstone of pharmaceutical research and development. For the chemical compound Netupitant, rigorous method development and validation are essential to ensure the quality, consistency, and stability of the active pharmaceutical ingredient (API) and its formulated products. These processes are governed by internationally recognized standards, primarily the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.
Adherence to ICH Guidelines for Analytical Method Validation
Analytical method validation for Netupitant is performed in strict accordance with ICH Q2(R1) guidelines to ensure that the developed methods are suitable for their intended purpose. iajps.comymerdigital.comijarmps.org These validation studies encompass a range of parameters to demonstrate the method's performance, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). sphinxsai.comresearchgate.net
Several studies have detailed the development and validation of Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantification of Netupitant, often simultaneously with Palonosetron. sphinxsai.comijpsr.comscispace.com Specificity is established by demonstrating that the analytical method produces a response for a single, unique analyte, without interference from other components such as impurities, degradation products, or placebo constituents. scispace.cominnovareacademics.in
Linearity is assessed by analyzing a series of solutions with concentrations spanning a defined range. neliti.com The method's response, typically the peak area from the chromatogram, is plotted against the analyte concentration, and the correlation coefficient (r²) is calculated. For Netupitant, linearity is consistently reported with a correlation coefficient of 0.999 or greater, indicating a strong linear relationship. iajps.comijarmps.orginnovareacademics.in
Accuracy is determined through recovery studies, where a known amount of pure Netupitant is added to a sample matrix and the percentage of the analyte recovered by the method is calculated. researchgate.netneliti.com Studies consistently show high recovery rates, typically between 98% and 102%, confirming the accuracy of the methods. sphinxsai.comscispace.cominnovareacademics.in
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst variability). researchgate.net It is expressed as the Relative Standard Deviation (%RSD) of a series of measurements. For Netupitant, the %RSD values for precision are consistently well below the typical acceptance criterion of 2%. sphinxsai.comscispace.com
The sensitivity of the methods is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.netresearchgate.net These values are crucial for the analysis of impurities and degradation products.
The table below summarizes typical validation parameters for Netupitant from various validated HPLC methods.
Table 1: Summary of ICH Validation Parameters for Netupitant Analytical Methods
| Parameter | Finding | Reference |
| Linearity Range | 75-450 µg/mL | innovareacademics.in |
| 100-500 µg/mL | iajps.com | |
| 0-36 µg/mL | ijarmps.org | |
| Correlation Coefficient (r²) | 0.999 | iajps.cominnovareacademics.in |
| 0.9995 | ijarmps.org | |
| Accuracy (% Recovery) | 100.32% | innovareacademics.in |
| 100.11% | iajps.com | |
| 99.51% | scispace.com | |
| Precision (%RSD) | 0.4% (System Precision) | innovareacademics.in |
| 0.1702% (Repeatability) | iajps.com | |
| Limit of Detection (LOD) | 0.33 µg/mL | innovareacademics.in |
| 2.1 µg/mL | iajps.com | |
| 0.11 µg/mL | researchgate.net | |
| Limit of Quantitation (LOQ) | 0.99 µg/mL | innovareacademics.in |
| 6.3 µg/mL | iajps.com | |
| 0.33 µg/mL | researchgate.net |
Robustness and Reproducibility Studies of Analytical Methods
Robustness and reproducibility are critical attributes of an analytical method, ensuring its reliability during routine use under various conditions. researchgate.net Robustness is defined by the ICH as a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. innovareacademics.in Reproducibility, often assessed through ruggedness studies, demonstrates the method's consistency across different laboratories, analysts, or instruments. researchgate.netneliti.com
For analytical methods developed for Netupitant, robustness is typically evaluated by introducing minor changes to key chromatographic conditions. These variations may include:
Flow Rate: Altering the mobile phase flow rate (e.g., ±0.1 or ±0.2 mL/min). innovareacademics.inpharmaceuticaljournal.net
Mobile Phase Composition: Adjusting the ratio of organic solvent (like Acetonitrile or Methanol) to the aqueous buffer. ymerdigital.cominnovareacademics.in
Column Temperature: Varying the temperature of the chromatographic column. innovareacademics.inpharmaceuticaljournal.net
pH of Mobile Phase Buffer: Modifying the pH of the buffer component of the mobile phase. innovareacademics.in
The results of these tests are evaluated by assessing system suitability parameters (such as peak tailing, resolution, and theoretical plates) and the %RSD of the measurements. sphinxsai.com In published studies, the analytical methods for Netupitant have consistently demonstrated high robustness, with %RSD values remaining below 2% despite these deliberate variations, indicating the method's reliability for routine quality control analysis. sphinxsai.compharmaceuticaljournal.net
The table below provides an example of parameters tested during robustness studies for a Netupitant analytical method.
Table 2: Example of Robustness Study Parameters for a Netupitant HPLC Method
| Parameter Varied | Original Condition | Modified Condition | Result (%RSD) | Reference |
| Flow Rate | 1.0 mL/min | 0.8 mL/min & 1.2 mL/min | < 2.0% | innovareacademics.inpharmaceuticaljournal.net |
| Mobile Phase Organic Ratio | Acetonitrile (35%) | 30% & 40% | < 2.0% | sphinxsai.com |
| Column Temperature | 30 °C | 25 °C & 35 °C | < 2.0% | pharmaceuticaljournal.net |
Degradation Kinetics Studies in Research Settings
Forced degradation, or stress testing, is a crucial component of analytical method development and is mandated by ICH guidelines for stability-indicating methods. researchgate.net These studies involve subjecting the drug substance to a variety of harsh conditions to accelerate its degradation. The primary goals are to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method to separate the intact drug from its degradants. pharmaceuticaljournal.netscielo.br
Netupitant has been subjected to forced degradation under several stress conditions, including:
Acidic Hydrolysis: Treatment with acids like hydrochloric acid (e.g., 0.1N HCl). pharmaceuticaljournal.netscielo.br
Alkaline Hydrolysis: Exposure to bases such as sodium hydroxide (B78521) (e.g., 0.1N NaOH). pharmaceuticaljournal.netscielo.br
Oxidative Degradation: Reaction with oxidizing agents like hydrogen peroxide. ijpsr.comscielo.br
Thermal Degradation: Heating the sample at elevated temperatures. ijpsr.comscielo.br
Photolytic Degradation: Exposing the sample to UV or fluorescent light. ijpsr.comscielo.br
Research findings indicate that Netupitant exhibits varying stability under these conditions. For instance, significant degradation is often observed under acidic and basic conditions. innovareacademics.ininnovareacademics.in The stability-indicating method must be able to resolve the main Netupitant peak from all the degradation product peaks that are formed. pharmaceuticaljournal.net The data from these studies are fundamental to determining appropriate storage conditions and shelf-life for the drug product.
The table below summarizes the results from typical forced degradation studies on Netupitant.
Table 3: Summary of Forced Degradation Studies for Netupitant
| Stress Condition | Reagent/Condition | Duration / Temperature | % Degradation Observed | Reference |
| Acid Degradation | 0.1N Hydrochloric Acid | 30 min / 60°C | 15.3% | pharmaceuticaljournal.net |
| Base Degradation | 0.1N Sodium Hydroxide | 30 min / 60°C | 12.1% | pharmaceuticaljournal.net |
| Oxidative Degradation | 30% Hydrogen Peroxide | 24 hours | 10.06% (Fosnetupitant) | scielo.br |
| Thermal Degradation | Heat | 60°C | 5.3% | pharmaceuticaljournal.net |
| Photolytic Degradation | UV Light | 24 hours | 1.8% | pharmaceuticaljournal.net |
Emerging Research Areas and Future Directions
Development of Next-Generation NK1 Receptor Antagonists based on the Netupitant (B1678218) Scaffold
The unique structural features of Netupitant make it an attractive template for the design of next-generation NK1 receptor antagonists. biorxiv.org Researchers are actively investigating modifications to the Netupitant scaffold to enhance properties such as potency, selectivity, and duration of action. One area of focus is the synthesis of analogs with altered lipophilicity and acidity. pnas.org The goal is to improve membrane penetration and retention within specific cellular compartments, such as endosomes, which could lead to more sustained therapeutic effects. pnas.org Studies have shown that even subtle changes to the chemical structure can significantly impact how the molecule interacts with the NK1 receptor. nih.gov
The development of new antagonists based on the Netupitant framework also benefits from a deeper understanding of the structure-activity relationships within this class of compounds. wikipedia.org For instance, the aromatic pyridine (B92270) core of Netupitant is a key feature that distinguishes it from earlier, chiral NK1 receptor antagonists. nih.gov By exploring variations of this core and the surrounding functional groups, scientists aim to create novel chemical entities with superior pharmacological profiles. This includes the development of compounds with enhanced selectivity not only for the NK1 receptor over other neurokinin receptors but also over other G protein-coupled receptors (GPCRs). wikipedia.org
Exploration of Netupitant's Molecular Interactions in Diverse Biological Systems (In Vitro and Ex Vivo)
Receptor Binding and Functional Assays:
High-resolution crystal structures have provided detailed insights into the binding of Netupitant to the human NK1 receptor. nih.gov These studies reveal that Netupitant induces a distinct conformation of the receptor, leading to an interhelical hydrogen-bond network that stabilizes the inactive state. nih.gov
In vitro studies have confirmed that Netupitant is a highly selective antagonist of the NK1 receptor. tga.gov.auresearchgate.net Functional assays, such as those measuring calcium mobilization, have demonstrated its potent antagonistic activity. researchgate.net
Interestingly, research has shown that Netupitant can inhibit substance P-mediated responses, and its combination with palonosetron (B1662849) may even enhance the inhibition of substance P signaling. tga.gov.au
Metabolic and Transporter Interactions:
Netupitant is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C9 and CYP2D6. nih.govdrugs.com It is also a moderate inhibitor of CYP3A4, an interaction that can persist for several days due to its long half-life. fda.govtga.gov.au
In vitro studies have shown that Netupitant and its metabolites are unlikely to cause significant inhibition of other major CYP enzymes at clinical concentrations. tga.gov.aufda.gov
Netupitant has been identified as an inhibitor of the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) transporters. drugs.comfda.gov Its metabolite, M2, is a substrate for P-gp. tga.gov.aufda.gov However, interactions with other transporters like BSEP, MRP2, OATP1B1, OATP1B3, OAT1, OAT3, OCT1, and OCT2 are considered unlikely at clinical doses. tga.gov.au
Novel Biological Activities: A recent groundbreaking study has unveiled a novel potential application for Netupitant. An in vitro screen of FDA-approved compounds identified Netupitant as having potent activity against Mycobacterium tuberculosis persisters. researchgate.net In combination with standard anti-tuberculosis drugs, Netupitant was shown to eliminate viable M. tuberculosis cells and retained its efficacy under conditions that mimic the environment where these persistent bacteria are found. researchgate.net This discovery opens up an entirely new avenue of research for Netupitant and its derivatives in the field of infectious diseases.
Advanced Computational Modeling for De Novo Drug Design and Optimization
Computational modeling is an indispensable tool in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents. frontiersin.orgnih.govnih.gov In the context of Netupitant, these advanced techniques are being used to accelerate the development of next-generation compounds.
De novo drug design, which involves creating new molecular structures from scratch, is a particularly powerful application of computational modeling. researchgate.net By using the known structure of the NK1 receptor and its interaction with Netupitant as a starting point, algorithms can generate novel molecular scaffolds that are predicted to have high binding affinity and desired pharmacological properties. biorxiv.orgnih.gov These computational approaches allow for a vast chemical space to be explored virtually, saving significant time and resources compared to traditional high-throughput screening. nih.gov
Molecular docking and molecular dynamics simulations are key techniques used to predict how a newly designed molecule will bind to its target and to assess the stability of the resulting complex. mdpi.com These methods provide insights into the precise molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for a compound's activity. frontiersin.org For instance, computational tools can help in designing Netupitant analogs that optimize these interactions within the NK1 receptor binding pocket. biorxiv.org Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new compounds based on their chemical structure, further refining the design process. mdpi.com
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
Omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems and are poised to provide a more comprehensive understanding of Netupitant's mechanisms of action. humanspecificresearch.orgbiobide.comteknoscienze.com While specific omics-based studies on Netupitant are still emerging, the potential applications of these technologies are vast.
Genomics and Transcriptomics: These approaches can identify genetic variations that may influence an individual's response to Netupitant. humanspecificresearch.org For example, single-cell RNA sequencing could reveal how Netupitant affects gene expression in specific neuronal populations within the central nervous system. humanspecificresearch.org
Proteomics: By studying the entire complement of proteins in a cell or tissue, proteomics can uncover novel protein targets or pathways that are modulated by Netupitant. biobide.com This could lead to the discovery of new therapeutic indications or provide insights into off-target effects.
Metabolomics: This technology analyzes the complete set of small-molecule metabolites in a biological sample. frontiersin.org It can be used to map the metabolic pathways affected by Netupitant and its metabolites, offering a detailed picture of its biochemical impact. core.ac.uk
The integration of these different omics datasets can provide a multi-layered understanding of how Netupitant functions at a systems level. teknoscienze.com This comprehensive approach is crucial for identifying biomarkers of drug response, elucidating complex biological networks, and ultimately advancing the development of personalized medicine strategies. humanspecificresearch.org
Collaborative Research Frameworks for Accelerating Discovery
The complexity of modern drug discovery and development necessitates collaborative efforts between academic institutions, pharmaceutical companies, and regulatory bodies. These research frameworks are essential for pooling resources, sharing expertise, and accelerating the translation of basic scientific discoveries into clinical applications.
An example of such a collaborative effort is the "Kinetics for Drug Discovery (K4DD)" consortium, which has brought together researchers to study the binding kinetics of drugs like NK1 receptor antagonists. nih.gov Such collaborations are vital for tackling challenging scientific questions, such as understanding the relationship between a drug's binding kinetics and its in vivo efficacy. nih.gov
Future progress in the field of Netupitant research will likely be driven by similar collaborative models. These frameworks can facilitate large-scale clinical trials, the sharing of high-throughput screening data, and the joint development of advanced research tools. By fostering an open and collaborative environment, the scientific community can more effectively harness the full therapeutic potential of the Netupitant scaffold and accelerate the discovery of new and improved medicines.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for pharmacokinetic (PK) studies of Netupitant ITS-4 in clinical populations?
- Methodological Answer : PK studies should incorporate population-specific variables (e.g., age, hepatic function) and use validated bioanalytical methods (e.g., LC-MS/MS) to quantify plasma concentrations. Key parameters include time to maximum concentration (Tmax), elimination half-life (t1/2), and dose proportionality. For example, Netupitant exhibits nonlinear PK at doses <300 mg but dose proportionality at 300–450 mg . Studies must account for food effects (no clinically significant impact per current data) and co-administered drugs (e.g., dexamethasone) . A PICOT framework (Population: cancer patients; Intervention: this compound; Comparison: placebo or alternative NK1 antagonists; Outcome: PK parameters; Time: acute vs. delayed phases) ensures structured hypothesis testing .
Q. How can researchers validate the stability of this compound under stress conditions for formulation development?
- Methodological Answer : Stability studies should follow ICH guidelines (Q1A–Q2B), employing forced degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions. For example, Table 8 from stability studies shows Netupitant degradation rates under acidic hydrolysis (e.g., 0.1N HCl at 60°C) and oxidative stress (H2O2), with HPLC-UV/PDA for quantification . Robustness testing (Table 5) should evaluate method parameters (column temperature, flow rate) to ensure reproducibility . Purity thresholds (e.g., ≥98% for intact drug) and degradation product identification (via LC-MS) are critical for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
